molecular formula C7H14N2 B8536372 8-Methyl-2,7-diazabicyclo[3.3.0]octane

8-Methyl-2,7-diazabicyclo[3.3.0]octane

Numéro de catalogue: B8536372
Poids moléculaire: 126.20 g/mol
Clé InChI: COKJBXKBCXZTKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methyl-2,7-diazabicyclo[3.3.0]octane is a diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional bicyclic structure provides a privileged framework for developing pharmacologically active compounds. Research indicates that the 2,7-diazabicyclo[3.3.0]octane core is a novel and potent scaffold for the development of agonists for the human 5-HT receptor family, demonstrating high affinity for the h5-HT 1D receptor subtype . The conformational restriction imposed by the bicyclic system, compared to more flexible chain analogues, has been shown to lead to dramatically improved oral bioavailability in preclinical models, making it a highly valuable structure for optimizing the pharmacokinetic properties of lead molecules . Furthermore, this class of diazabicyclic compounds has been explored for its potential in the treatment of cardiac arrhythmias, exhibiting Class III antiarrhythmic electrophysiological activity by prolonging the trans-membrane action potential duration . The specific incorporation of a methyl group at the 8-position, as in 8-Methyl-2,7-diazabicyclo[3.3.0]octane, is a strategic modification for fine-tuning the compound's steric, electronic, and metabolic characteristics. This reagent serves as a key synthetic intermediate or a final building block for researchers working across various therapeutic areas, including central nervous system (CNS) disorders and cardiovascular diseases. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Propriétés

Formule moléculaire

C7H14N2

Poids moléculaire

126.20 g/mol

Nom IUPAC

6-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C7H14N2/c1-5-7-6(4-9-5)2-3-8-7/h5-9H,2-4H2,1H3

Clé InChI

COKJBXKBCXZTKY-UHFFFAOYSA-N

SMILES canonique

CC1C2C(CCN2)CN1

Origine du produit

United States

Comparaison Avec Des Composés Similaires

3-Benzyl-3,7-diazabicyclo[3.3.0]octane (Compound 25b)

  • Structure : Retains the bicyclo[3.3.0]octane core but substitutes position 3 with a benzyl group.
  • Activity: Exhibits potent antimycobacterial activity (MIC = 0.2 μM), outperforming diazabicyclononane derivatives (MIC > 1 μM) .
  • Rationale : The benzyl group enhances lipophilicity and target binding, critical for membrane penetration in mycobacterial infections.

6-Methylisoquinoline-5-sulfonamide Derivatives (Compound 12c)

  • Structure: Features a 3,7-diazabicyclo[3.3.0]octane core with a 6-methylisoquinoline-5-sulfonamide substituent.
  • Activity : Acts as a micromolar M1 receptor antagonist (IC50 = 2.7 μM), though less potent than piperazine-based analogues .
  • Key Insight : Substituent bulk and electronic properties significantly modulate receptor affinity.

2-Pyridone-Fused Derivative (Compound 49)

  • Structure : 3,7-Diazabicyclo[3.3.0]octane fused with a 2-pyridone ring.
  • Activity : Binds to nicotinic acetylcholine receptors (IC50 = 1–9 μM) but lacks selectivity for α4β2 or α7 subtypes .

Analogues with Modified Bicyclic Frameworks

8-Methyl-3,8-diazabicyclo[3.2.1]octane

  • Structure : Larger bicyclo[3.2.1]octane system with nitrogen atoms at positions 3 and 7.
  • Synthesis : Requires specialized routes (e.g., improved cyclization protocols), highlighting the synthetic challenges of altering ring size .
  • Implications : Larger rings may reduce strain but compromise target compatibility compared to bicyclo[3.3.0] systems .

3-Oxa-2,7-diazabicyclo[3.3.0]octane

  • Structure : Replaces one nitrogen with an oxygen atom.
  • Activity: Demonstrates anti-inflammatory effects (e.g., inhibition of NO release in macrophages), though less potent than nitrogen-rich analogues .

Méthodes De Préparation

Cyclization Strategies for Bicyclic Framework Construction

The bicyclo[3.3.0]octane framework is typically assembled via cyclization reactions. A pivotal method involves the condensation of N-methylglycine (sarcosine) with dimethyl maleate in toluene under reflux conditions . This step generates a pyrrolidine intermediate (compound a), which undergoes further functionalization. While this approach yields 3-methyl-3,7-diazabicyclo[3.3.0]octane , repositioning the methyl group to the 8-position necessitates modifications to the starting materials or reaction sequence. For instance, substituting N-methylglycine with a β-amino alcohol derivative containing a pre-installed methyl group could redirect alkylation during cyclization.

Benzylamine-Mediated Intermediate Formation

Reaction of the cyclized intermediate with benzylamine in anhydrous ethanol facilitates the formation of a secondary amine (compound b) . Benzyl groups act as protective moieties, shielding nitrogen atoms during subsequent reductions. In the context of 8-methyl-2,7-diazabicyclo[3.3.0]octane, selective protection-deprotection strategies are critical. For example, introducing a methyl group via alkylation prior to benzylamine coupling could anchor the substituent at the 8-position. This hypothesis aligns with synthetic routes for analogous compounds, such as 2-benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane (CAS 132414-60-9) , where benzyl protection is later removed via hydrogenolysis.

Lithium Aluminum Hydride Reduction

Reduction of compound b with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under argon yields compound c, a tertiary amine . This step is sensitive to steric hindrance, which influences the accessibility of the carbonyl group. For 8-methyl derivatives, steric effects from the methyl group may necessitate prolonged reaction times or elevated temperatures. Computational modeling of transition states could optimize reduction efficiency while preserving regioselectivity.

Hydrogenolytic Deprotection

Final deprotection using hydrogen gas and a palladium catalyst (e.g., Pd/C) in methanol removes benzyl groups, affording the free amine . Key parameters include catalyst loading (10% w/w), hydrogen pressure, and reaction duration. For 8-methyl-2,7-diazabicyclo[3.3.0]octane, competing side reactions such as over-reduction or methyl group migration must be mitigated. Studies on related systems demonstrate that low hydrogen pressures (1–2 atm) and ambient temperatures minimize undesired pathways .

Alternative Pathways: Reductive Amination and Ring Expansion

Beyond the patent-derived method, reductive amination of ketoamines offers a complementary route. For instance, reacting a diketone precursor with methylamine under hydrogenation conditions could simultaneously form the bicyclic structure and introduce the methyl group. Ring-expansion strategies, such as those employing morph-DAST (diethylaminosulfur trifluoride), have been used to synthesize fluorinated analogs of diazabicyclo compounds . Adapting these methods to non-fluorinated systems may provide access to 8-methyl derivatives.

Challenges in Regioselective Methylation

Positioning the methyl group at the 8-position remains synthetically challenging due to the symmetry of the bicyclo[3.3.0]octane framework. Quantum mechanical calculations suggest that transition-state stabilization differs significantly between the 3- and 8-positions, favoring the former in unmodified systems . To overcome this, directing groups (e.g., boronates) could be employed to bias alkylation toward the desired site. Additionally, enzymatic catalysis using methyltransferases represents an underexplored avenue for regiocontrol.

Yield and Purity Optimization

Reported yields for analogous syntheses range from 80% in the cyclization step to 93% in the final deprotection . Purity levels exceeding 98% (GC) are achievable via recrystallization or chromatography. For 8-methyl-2,7-diazabicyclo[3.3.0]octane, optimizing solvent polarity during crystallization (e.g., using hexane/ethyl acetate mixtures) could enhance purity. Scalability assessments indicate that THF and methanol are suitable for industrial production due to their low cost and ease of removal .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters from documented methods:

StepReagents/ConditionsYield (%)Purity (%)
CyclizationN-Methylglycine, dimethyl maleate, toluene, reflux80>95
Benzylamine couplingBenzylamine, anhydrous ethanol, reflux85>90
LiAlH₄ reductionLiAlH₄, anhydrous THF, argon, 0°C to RT78>88
HydrogenolysisPd/C, H₂, methanol, RT93>98

Data synthesized from .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.